

An In-depth Technical Guide on 5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole

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Compound of Interest

Compound Name: 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B1300189

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CAS Number: 92712-48-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a trifluoromethylphenyl group. While the tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, and the trifluoromethyl group is known to enhance metabolic stability and binding affinity, detailed public domain information specifically for **5-[3-(trifluoromethyl)phenyl]-1H-tetrazole** is limited. This guide synthesizes the available chemical data and provides a general context for its potential synthesis and pharmacological relevance based on related compounds. However, it must be noted that specific experimental protocols, quantitative biological activity data, and defined mechanisms of action for this particular compound are not readily available in the public scientific literature.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **5-[3-(trifluoromethyl)phenyl]-1H-tetrazole** is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Chemical and Physical Properties of **5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole**

Property	Value	Source
CAS Number	92712-48-6	[1] [2]
Molecular Formula	C ₈ H ₅ F ₃ N ₄	[1] [2]
Molecular Weight	214.15 g/mol	[1]
Melting Point	156-158 °C	[3]
Synonyms	5-(3-(Trifluoromethyl)phenyl)tetrazole, 3-(1H-tetrazol-5-yl)benzotrifluoride	[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-[3-(trifluoromethyl)phenyl]-1H-tetrazole** is not explicitly described in readily accessible literature, the general synthesis of 5-substituted-1H-tetrazoles is well-documented. A common and established method involves the [3+2] cycloaddition of a nitrile with an azide.

General Experimental Protocol for the Synthesis of 5-Aryl-1H-tetrazoles

This protocol is a generalized procedure based on known methods for analogous compounds and should be adapted and optimized for the specific synthesis of **5-[3-(trifluoromethyl)phenyl]-1H-tetrazole**.

Materials:

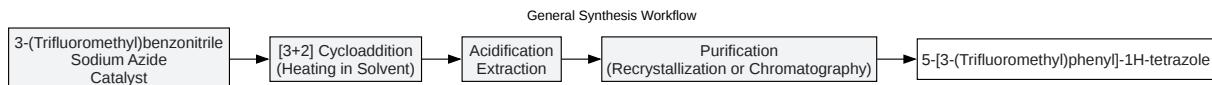
- 3-(Trifluoromethyl)benzonitrile
- Sodium azide (NaN₃)
- Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., zinc chloride)

- Solvent (e.g., N,N-Dimethylformamide (DMF), water, or toluene)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)benzonitrile in the chosen solvent.
- Add sodium azide and a catalyst (e.g., ammonium chloride or a Lewis acid).
- Heat the reaction mixture to reflux and maintain the temperature for several hours to days. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to protonate the tetrazole ring.
- The product can then be extracted with an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **5-[3-(trifluoromethyl)phenyl]-1H-tetrazole**.

A visual representation of this general synthetic workflow is provided in Figure 1.



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Figure 1: General workflow for the synthesis of 5-aryl-1H-tetrazoles.

Potential Pharmacological Significance

The structural motifs present in **5-[3-(trifluoromethyl)phenyl]-1H-tetrazole** suggest potential applications in drug discovery.

- **Tetrazole Ring as a Carboxylic Acid Bioisostere:** The tetrazole ring is a well-known bioisostere of the carboxylic acid group. It shares similar acidic properties and spatial arrangement, but can offer advantages in terms of metabolic stability, lipophilicity, and oral bioavailability. Many approved drugs incorporate a tetrazole moiety for this reason.
- **Trifluoromethyl Group:** The trifluoromethyl ($-CF_3$) group is frequently incorporated into drug candidates to enhance properties such as metabolic stability (by blocking sites of oxidation), binding affinity (through favorable interactions with the target protein), and lipophilicity, which can improve cell membrane permeability.

Given these features, **5-[3-(trifluoromethyl)phenyl]-1H-tetrazole** could be investigated for a variety of therapeutic targets where a carboxylic acid-containing ligand has shown activity. However, without specific biological data, any potential mechanism of action or signaling pathway involvement remains speculative.

Conclusion

5-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug development. While its basic chemical properties are known, a comprehensive technical profile is hampered by the lack of detailed, publicly available experimental data. The synthetic route can be inferred from general methods for tetrazole formation, but specific reaction conditions and yields are not documented. Similarly, while its structural components suggest potential pharmacological activity, there is no published data on its biological effects, mechanism of action, or involvement in any signaling pathways. Further research is required to elucidate the specific properties and potential applications of this compound. Researchers interested in this molecule would need to undertake *de novo* synthesis and a full suite of biological screening and mechanistic studies.

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